
2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane and related compounds involves complex processes. For example, a simple stereoselective synthesis from readily available materials like 1,1,1,2-tetrafluoroethane or 1-chloro-2,2,2-trifluoroethane has been described, highlighting a favorable comparison to previous multistep syntheses (Coe, Burdon, & Haslock, 2000). Another method involves the generation of polyfluoro-1-(tosyloxy)prop-1-enyllithiums reacting with various electrophiles to produce coupling products in good yields, showcasing the versatility in accessing fluorinated compounds (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 1,2-difluoro-1,1,2,2-tetrachloroethane, has been studied using electron diffraction, revealing the existence of trans and gauche forms. This study provides insight into the interatomic distances and valency angles, crucial for understanding the chemical behavior of fluorinated compounds (Iwasaki, Nagase, & Kojima, 1957).
Chemical Reactions and Properties
Fluorinated compounds, including 2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane, undergo various chemical reactions. For instance, the electrosynthesis of trifluoroethene and difluoroethene from 1,1,2-trichloro-1,2,2-trifluoroethane highlights the potential for generating fluorinated ethenes through electroreduction, offering new synthetic possibilities (Cabot, Centelles, Segarra, & Casado, 1997).
Physical Properties Analysis
The physical properties of fluorinated compounds are crucial for their application in various fields. Studies focusing on liquid-liquid equilibria involving hydrogen fluoride and chlorofluoroethanes at different temperatures help in understanding the phase behavior of these compounds, essential for their industrial processing (Kang & Lee, 1995).
Chemical Properties Analysis
The chemical properties of 2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane and similar compounds are influenced by their fluorine content. For example, the metabolism of chlorofluorocarbon substitutes like HCFC-123 by liver microsomes indicates the potential for metabolism-dependent toxicity, shedding light on the biological interactions of fluorinated compounds (Urban, Speerschneider, & Dekant, 1994).
Applications De Recherche Scientifique
Catalytic Cleavage
A key application of 2-chloro-1,1,1-trifluoroethane (HCFC-133a) is demonstrated in its reductive cleavage via a single electron transfer (SET) process, using transition-metal-catalysis. Nickel (Ni(0)) or Copper (Cu(0)) catalytic systems efficiently produce 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF), showcasing excellent yields, particularly in the formation of VDF due to β-elimination processes (Xiaojun & Qing-Yun, 2012).
Fluorination Using Catalysts
The reaction of 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane with anhydrous hydrogen fluoride in the presence of metal fluorides supported on porous aluminum fluoride was explored. This process yielded a new compound, 2-chloro-1,1,2,2-tetrafluoro-2-methoxyethane, in significant yield, alongside methyl chlorodifluoroacetate, offering insights into novel fluorination methodologies (Sekiya et al., 2001).
Greenhouse Gas Emissions
HFC-23, a byproduct of HCFC-22 (chlorodifluoromethane) production, is a potent greenhouse gas. Research into the global production of HCFC-22 up to 2015 provides insights into the environmental impact of HFC-23, highlighting its contribution to radiative forcing of climate change. This research underscores the significance of managing and mitigating emissions from such chemical processes (Mcculloch & Lindley, 2007).
Synthesis of Biologically Important Derivatives
2-Fluoro- and 2-chloro-2,3-dideoxy arabinose derivatives were synthesized from 1-chloro-2,2,2-trifluoroethane (133a), demonstrating a simplified and efficient method compared to previous multi-step processes. This method is significant for the synthesis of biologically relevant compounds, contributing to the field of medicinal chemistry (Coe, Burdon & Haslock, 2000).
Thermal Conductivities for Foam Insulation
The thermal conductivities of several vapors, including 2-(difluoromethoxy)-1,1,1-trifluoroethane, as alternatives to chlorofluorocarbons for cellular-plastic foams, were examined. This research is crucial for identifying environmentally friendly alternatives to CFCs in insulation materials, with implications for energy efficiency and environmental sustainability (Perkins et al., 2001).
Propriétés
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClF5O/c4-3(8,9)10-1-2(5,6)7/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDPVPUXPBZBOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186663 | |
| Record name | Compound 485 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane | |
CAS RN |
33018-78-9 | |
| Record name | Compound 485 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 485 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-TRIFLUOROETHYL CHLORODIFLUOROMETHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GQ99UE4M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the anesthetic potency of Compound 485 compare to its isomers, and what might explain these differences?
A1: Research indicates that Compound 485 exhibits a significantly higher minimum alveolar concentration (MAC) compared to its isomers, including isoflurane and enflurane. [] While the MAC values for the three isomers range from 1.41 to 2.67% atm, Compound 485 demonstrates a MAC of 12.53% atm. [] This suggests that a significantly higher concentration of Compound 485 is required to achieve the same anesthetic effect as its isomers. Although the exact reason for this difference remains unclear, it may be attributed to subtle variations in their interactions with target sites in the central nervous system despite their structural similarities.
Q2: Does the high MAC value of Compound 485 imply a deviation from the established relationship between anesthetic potency and lipid solubility?
A2: Despite its high MAC, Compound 485 does not appear to deviate substantially from the correlation between anesthetic potency and lipid solubility. [] While it possesses a notably higher MAC, its olive oil/gas partition coefficient of 25.8 is lower than the coefficients observed for its isomers (ranging from 90.8 to 96.6). [] This suggests that while Compound 485 might exhibit weaker lipid solubility compared to its isomers, its anesthetic potency, though lower, still falls within the expected range based on its lipid solubility. Further research is needed to understand the specific factors contributing to the observed differences in MAC values.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




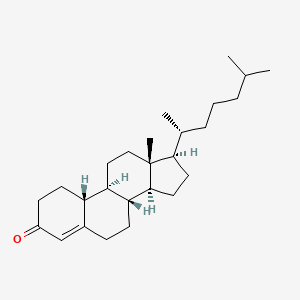

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)

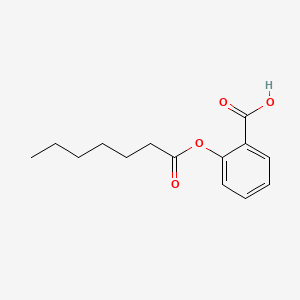
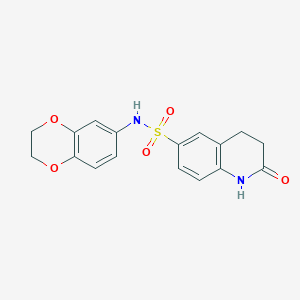
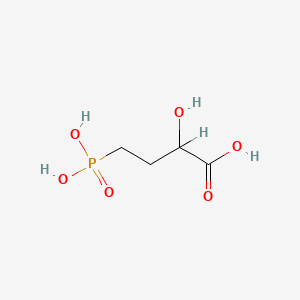
![2-[[2-(4-chlorophenoxy)-1-oxoethyl]hydrazo]-N-(2-methoxy-5-methylphenyl)-2-oxoacetamide](/img/structure/B1229914.png)
![N-[1-[(4-fluorophenyl)methyl]-3,5-dimethyl-4-pyrazolyl]-5-(2-furanyl)-3-isoxazolecarboxamide](/img/structure/B1229915.png)
![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
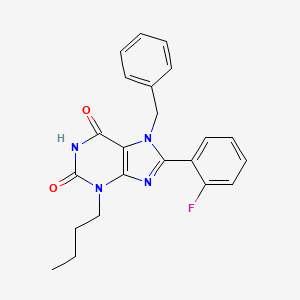
![3-(1,3-benzodioxol-5-ylmethyl)-7-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229923.png)